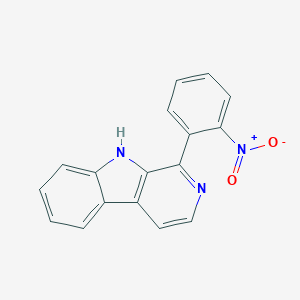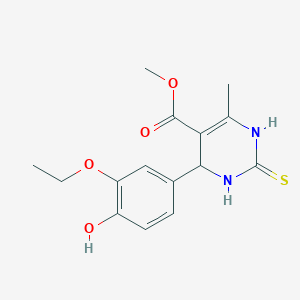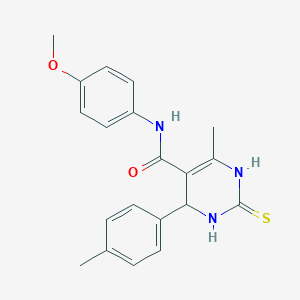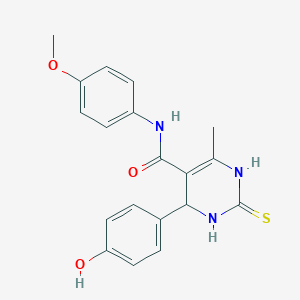
1-(2-nitrophenyl)-9H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrophenyl)-9H-beta-carboline is a chemical compound that belongs to the beta-carboline family. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrophenyl)-9H-beta-carboline is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel.
Biochemical and physiological effects:
1-(2-nitrophenyl)-9H-beta-carboline has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that it can modulate the activity of various neurotransmitter systems and produce anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-nitrophenyl)-9H-beta-carboline in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate the activity of various neurotransmitter systems. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(2-nitrophenyl)-9H-beta-carboline. These include further studies on its potential applications in medicinal chemistry, pharmacology, and neuroscience, as well as studies on its mechanism of action and potential toxicity. Other future directions include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-nitrophenyl)-9H-beta-carboline involves the condensation of 2-nitrophenylhydrazine with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid ethyl ester. This reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of the synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
1-(2-nitrophenyl)-9H-beta-carboline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied as a potential ligand for various receptors, including the GABA-A receptor, the 5-HT2A receptor, and the sigma-1 receptor. In neuroscience, it has been studied for its potential effects on neuronal activity and synaptic plasticity.
Propiedades
Fórmula molecular |
C17H11N3O2 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-10,19H |
Clave InChI |
MJEDJPFIVVQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)
![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)